Comparative CYP2C8 Inhibition Potency: Isosilybin B Demonstrates 3.4-Fold Superiority Over Silybin A
In a direct head-to-head comparison, isosilybin B (IC50 = 2.67 ± 1.18 µg/mL) is a significantly more potent inhibitor of CYP2C8 enzyme activity in human liver microsomes (HLMs) than silybin A (IC50 = 9.01 ± 0.33 µg/mL) [1]. Furthermore, a mixture of isosilybin A and B ('isosilibinin') was the most potent inhibitor overall (IC50 = 1.64 ± 0.66 µg/mL), outperforming both silybin A and B [1]. The rank order of potency was isosilibinin > isosilybin B > silibinin > isosilybin A > silybin A > milk thistle extract [1]. These data identify isosilybin B as a key active component responsible for silymarin's CYP2C8 inhibition, a major isoform involved in metabolizing ~5% of clinically used drugs.
| Evidence Dimension | CYP2C8 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Isosilybin B: IC50 = 2.67 ± 1.18 µg/mL |
| Comparator Or Baseline | Silybin A: IC50 = 9.01 ± 0.33 µg/mL |
| Quantified Difference | Isosilybin B is ~3.4-fold more potent (lower IC50) than silybin A |
| Conditions | In vitro assay using human liver microsomes (HLMs) with amodiaquine as the CYP2C8-selective probe substrate; metabolite formation quantified by LC-MS/MS [1] |
Why This Matters
For researchers studying CYP2C8-mediated drug metabolism or predicting herb-drug interactions, sourcing pure isosilybin B rather than silybin or generic silymarin provides a more potent and specific tool compound for in vitro studies.
- [1] Albassam AA, Frye RF, Markowitz JS. The effect of milk thistle (Silybum marianum) and its main flavonolignans on CYP2C8 enzyme activity in human liver microsomes. Chem Biol Interact. 2017 Jun 1;271:24-29. doi: 10.1016/j.cbi.2017.04.021. PMID: 28457856. View Source
